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Compound of Interest

1-phenyl-1H-pyrazole-3-
Compound Name:
carbaldehyde

cat. No.: B1590352

The Foundation: Structural and Electronic
Properties

The reactivity of an aldehyde is fundamentally dictated by the electrophilicity of its carbonyl
carbon. This, in turn, is governed by a delicate interplay of inductive effects, resonance, and
steric hindrance imparted by the substituent attached to the formyl group.

1-Phenyl-1H-pyrazole-3-carbaldehyde: The pyrazole ring is a unique heterocyclic system
containing two adjacent nitrogen atoms. The nitrogen at the N1 position (bearing the phenyl
group) is pyrrole-like and can be considered electron-donating to the ring system. Conversely,
the N2 nitrogen is pyridine-like and acts as an electron-withdrawing center.[4] The net effect of
the pyrazole ring, particularly when attached at the C3 position, is electron-withdrawing. This
inductive pull of electrons away from the formyl group increases the partial positive charge on
the carbonyl carbon, enhancing its electrophilicity and making it more susceptible to
nucleophilic attack compared to a simple phenyl ring.[5][6]

Benzaldehyde: This serves as our baseline. The phenyl ring has a relatively modest electronic
influence on the aldehyde. It lacks the strong electron-withdrawing character of the pyrazole
ring.

Pyridine-3-carbaldehyde: The nitrogen atom in the pyridine ring is highly electronegative and
exerts a powerful electron-withdrawing inductive effect (-1) across the ring. This effect
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significantly depletes electron density from the formyl group at the C3 position, making its
carbonyl carbon highly electrophilic and, consequently, very reactive towards nucleophiles.

Structural and Electronic Comparison Key Factors

- Electronic Effects (-I)

- Steric Hindrance
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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